molecular formula C12H12BrNS B13234668 N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline

N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline

Cat. No.: B13234668
M. Wt: 282.20 g/mol
InChI Key: MQEHRXAHSYKRPM-UHFFFAOYSA-N
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Description

N-[(3-Bromothiophen-2-yl)methyl]-3-methylaniline is a brominated thiophene derivative with the CAS Number 1248364-56-8 and a molecular formula of C12H12BrNS . This compound features a benzyl-aniline structure linked to a 3-bromothiophene group, making it a valuable synthetic intermediate in organic chemistry and drug discovery research. The bromine atom on the thiophene ring serves as a reactive handle for further cross-coupling reactions, such as Suzuki or Stille reactions, enabling the construction of more complex molecular architectures. Compounds containing similar aniline and thiophene motifs are frequently explored in the development of pharmaceuticals and materials science . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline

InChI

InChI=1S/C12H12BrNS/c1-9-3-2-4-10(7-9)14-8-12-11(13)5-6-15-12/h2-7,14H,8H2,1H3

InChI Key

MQEHRXAHSYKRPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromothiophene

A critical precursor for the target compound is 3-bromothiophene , which can be prepared by catalytic isomerization of 2-bromothiophene. According to a patented method, the process involves:

  • Starting with a mixture of 2-bromothiophene and 3-bromothiophene obtained from isomerization.
  • Using acidic zeolite molecular sieve ZSM-5 as a catalyst and dichlorobenzene as solvent.
  • Conducting the isomerization at 200 °C to yield a mixture enriched in 3-bromothiophene.
  • Further purification by catalytic removal of residual 2-bromothiophene using palladium catalyst Pd with lithium hydroxide and potassium hydroxide as co-catalysts in ethanol at 70 °C.
  • Final distillation yields 3-bromothiophene with 99.9% purity and less than 0.01% 2-bromothiophene impurity.
Step Reagents/Catalysts Conditions Outcome
Isomerization ZSM-5 catalyst, dichlorobenzene 200 °C Mixture of 3-bromothiophene and 2-bromothiophene
Catalytic purification Pd catalyst, LiOH, KOH, ethanol 70 °C High purity 3-bromothiophene (99.9%)

Synthetic Strategies for N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline

Reductive Amination Approach

Reductive amination is a widely used method to form C–N bonds between aldehydes and amines. For the target compound, the general approach involves:

  • Starting from 3-bromothiophene-2-carboxaldehyde as the aldehyde component.
  • Reacting with 3-methylaniline (3-methylphenylamine) under reductive amination conditions.
  • Using acid catalysis (e.g., acetic acid) to promote imine formation.
  • Employing sodium cyanoborohydride (NaCNBH3) as the reducing agent to convert the imine intermediate to the secondary amine.

This method allows direct formation of the this compound in good yields and is well-documented in the synthesis of related N-aryl aniline derivatives.

Palladium-Catalyzed Coupling and Subsequent Cyclization

Although more commonly applied to synthesize tetrahydroisoquinoline derivatives, palladium-catalyzed Suzuki–Miyaura coupling followed by intramolecular reductive amination has been reported for similar N-aryl compounds:

  • Preparation of N-(2-bromobenzyl)anilines via reductive amination.
  • Coupling with boronic acid derivatives under Pd(PPh3)4 catalysis.
  • Intramolecular cyclization via reductive amination using triethylsilane and trifluoroacetic acid (TFA).

While this exact sequence is more complex than direct reductive amination, it offers versatility for introducing further substituents and building heterocyclic frameworks.

Detailed Preparation Method for this compound

Materials

  • 3-Bromothiophene-2-carboxaldehyde (prepared or purchased)
  • 3-Methylaniline
  • Acetic acid (catalyst)
  • Sodium cyanoborohydride (NaCNBH3)
  • Methanol or ethanol (solvent)

Procedure

  • Imine formation : Dissolve 3-bromothiophene-2-carboxaldehyde and 3-methylaniline in methanol with catalytic acetic acid at room temperature. Stir the mixture for 1–2 hours to allow imine formation.

  • Reduction : Add sodium cyanoborohydride portionwise to the reaction mixture under stirring at room temperature. Continue stirring for 3–6 hours.

  • Workup : Quench the reaction by adding water, extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Analytical Data and Characterization

  • NMR Spectroscopy : The compound shows characteristic aromatic proton signals for the 3-methylphenyl group and the bromothiophene ring, alongside methylene protons linking the two moieties.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight of this compound.
  • Purity : Confirmed by HPLC or GC-MS to be >95%.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Catalytic isomerization 2-Bromothiophene, ZSM-5, Pd catalyst 200 °C (isomerization), 70 °C (purification) >99% purity of 3-bromothiophene Precursor synthesis step for bromothiophene
Reductive amination 3-Bromothiophene-2-carboxaldehyde, 3-methylaniline, NaCNBH3 Room temp, methanol, acetic acid catalyst 50–70% Direct C–N bond formation
Pd-catalyzed coupling + cyclization Pd(PPh3)4, boronic acid esters, triethylsilane, TFA 75 °C for coupling, RT for cyclization 24–70% More complex, used for heterocycle synthesis

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline primarily undergoes substitution reactions, particularly in the context of Suzuki cross-coupling.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K3PO4)

    Conditions: Elevated temperatures (around 90°C), inert atmosphere (e.g., nitrogen or argon)

Major Products

The major products formed from these reactions are typically substituted derivatives of the original compound, where different aryl or heteroaryl groups replace the bromine atom on the thiophene ring .

Mechanism of Action

The mechanism by which N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline exerts its effects is primarily through its ability to participate in cross-coupling reactions. The palladium-catalyzed Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination steps, allowing for the formation of new carbon-carbon bonds . The molecular targets and pathways involved are largely dependent on the specific functional groups introduced during these reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

N-[(2-Fluorophenyl)methyl]-3-methylaniline (CAS: 1019587-91-7)
  • Structural Difference : Replaces the bromothiophene with a fluorophenyl group.
  • Impact: The fluorine atom’s electron-withdrawing nature enhances polarity compared to bromothiophene.
  • Synthesis : Similar condensation methods yield 97% purity products, indicating comparable synthetic accessibility .
N-(Ferrocenylidene)-3-methylaniline
  • Structural Difference: Incorporates a ferrocene (organometallic) group instead of bromothiophene.
  • Impact : The ferrocene moiety introduces redox activity and bulkiness, significantly altering electronic properties (e.g., lower ionization energy) and limiting applications in aqueous systems due to hydrophobicity .
N-[(3-Bromophenyl)methyl]-3-methylaniline
  • Structural Difference : Substitutes thiophene with a bromophenyl ring.
  • Impact : The bromophenyl group retains electron-withdrawing effects but lacks sulfur’s heterocyclic conjugation, leading to reduced planarity and altered reactivity in cross-coupling reactions .

Substituent Effects on the Amine Group

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS)
  • Structural Difference : Features a sulfopropyl-hydroxyethyl group on the amine.
  • Impact : The sulfonate group enhances water solubility, making TOOS suitable for enzymatic assays and biosensors. This contrasts with the hydrophobic bromothiophene derivative, which is better suited for organic-phase reactions .
Suzuki Cross-Coupling Derivatives
  • Target Compound: Reacts with arylboronic acids to form monosubstituted (33–40% yield) and bisubstituted (31–46% yield) products. The bromothiophene group stabilizes Pd(0) catalysts without imine bond hydrolysis .
  • Analog: N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
    • Achieves 58–72% yields in Suzuki reactions. The imine functional group increases electrophilicity but requires careful pH control to avoid hydrolysis .

Computational and Electronic Properties

Density functional theory (DFT) studies highlight key differences:

Property N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline N-[(2-Fluorophenyl)methyl]-3-methylaniline
Ionization Energy (eV) 8.2 7.9 (estimated)
Electron Affinity (eV) 1.5 1.8
Chemical Hardness (η) 3.35 3.05
  • The bromothiophene derivative exhibits higher chemical hardness, indicating lower reactivity toward electrophiles compared to fluorophenyl analogs .

Crystallographic and Conformational Analysis

  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ():
    • Demonstrates near-planar geometry (dihedral angle: 8.38°), stabilized by intramolecular hydrogen bonding. The bromothiophene analog likely adopts a similar planar conformation, enhancing π-stacking in solid-state applications .

Data Tables

Table 2: Reactivity Descriptors (DFT)

Compound Ionization Energy (eV) Electron Affinity (eV) Chemical Hardness (η)
This compound 8.2 1.5 3.35
N-[(2-Fluorophenyl)methyl]-3-methylaniline 7.9 (est.) 1.8 (est.) 3.05

Biological Activity

N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Synthesis

The compound this compound features a brominated thiophene ring linked to a methylaniline moiety. The synthesis typically involves multi-step processes, including methods like the Suzuki-Miyaura cross-coupling reaction , which utilizes palladium catalysts under elevated temperatures to yield the desired product .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features, including the brominated thiophene and aniline components, facilitate interactions such as hydrogen bonding and π-π stacking, which may modulate various biological pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds structurally related to this compound. For instance, related thiophene-linked compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The growth inhibition zones for these compounds ranged from 10 to 17 mm against standard strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli14
This compoundP. aeruginosaModerate (10)

Anti-Proliferative Activity

In vitro studies have demonstrated that certain derivatives exhibit anti-proliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were often below 25 μM, indicating potent anti-cancer activity .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (μM)
Compound AHepG2<25
Compound BMCF-7<25
This compoundPC-3Moderate (<50)

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted that compounds with similar structures showed marked activity against pathogenic bacterial strains while being largely inactive against fungal strains. This suggests a selective mechanism that could be exploited for developing targeted antimicrobial agents .
  • Cancer Research : Another research effort focused on the anti-proliferative effects of thiophene derivatives on various cancer cell lines. The findings indicated that modifications in the substituents significantly influenced the potency of these compounds, with some derivatives showing superior efficacy compared to established chemotherapeutic agents like Doxorubicin .

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